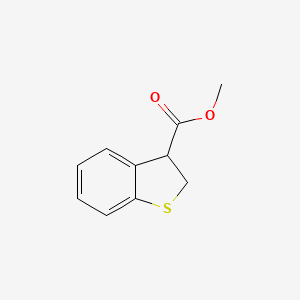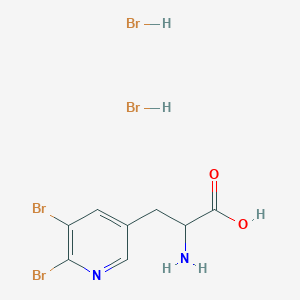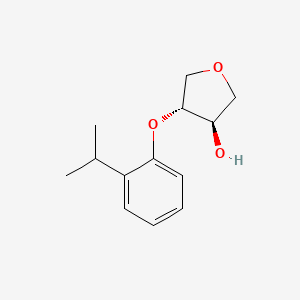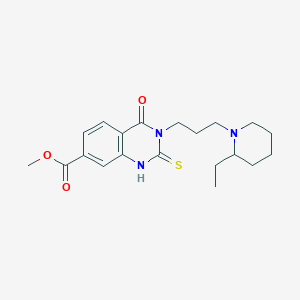
Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate” is a chemical compound with the molecular formula C10H10O2S . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the condensation of arylacetic acid esters with methyl esters of dithiocarboxylic acids . Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . A series of 2-aminobenzothiophenes, including esters of 3-carboxylic acids, were obtained by a CuBr/1,10-Phen-catalyzed Ullmann cross coupling .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C10H10O2S/c1-12-10(11)8-6-13-9-5-3-2-4-7(8)9/h2-5,8H,6H2,1H3 . This indicates that the molecule consists of a benzothiophene ring with a methyl ester group attached to one of the carbon atoms in the ring . Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular weight is 194.25 .Scientific Research Applications
Synthesis and Electrochemical Properties
Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate is a subject of interest in organic synthesis and electrochemical studies. Research has explored its synthesis methods and electrochemical reduction, highlighting its applications in forming compounds like methyl 1-benzothiophene-2-carboxylate through the electrochemical reduction process. This process involves an electron-chemical step-electron (ECE) mechanism, where the primary radical anion is split into a halide anion and a neutral heterocyclic radical, which is immediately reduced by the second electron and protonated. This research opens avenues for its application in electrochemical sensors and devices (Rejňák et al., 2004).
Catalysis and Chemical Reactions
The compound plays a role in palladium-catalyzed reactions, where its derivatives are used to facilitate methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. This demonstrates its utility in the synthesis of complex molecules and pharmaceuticals, expanding the toolkit for organic chemists in the development of new drugs and materials (Giri et al., 2007).
Material Science and Sensing Applications
In material science, derivatives of this compound have been employed in the construction of metal-organic frameworks (MOFs) for environmental sensing and pesticide removal. These MOFs exhibit luminescent properties that are highly selective and sensitive to environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde, showcasing potential applications in environmental monitoring and remediation (Zhao et al., 2017).
Polymer and Battery Technology
Research also extends to the application of this compound derivatives in polymer and battery technology. For instance, cyclopentadithiophene-benzoic acid copolymers, derived from this compound, have been used as conductive binders for silicon nanoparticles in anode electrodes of lithium-ion batteries. This highlights its role in enhancing the performance and stability of batteries, crucial for energy storage technologies (Wang et al., 2017).
Future Directions
The future directions for the study of “Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. It could also involve studying its physical and chemical properties in more detail, as well as its safety and hazards .
Mechanism of Action
Target of Action
This compound belongs to the class of benzofuran compounds, which have been shown to exhibit diverse biological activities
Mode of Action
Benzofuran compounds, in general, have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The interaction of these compounds with their targets often results in changes in cellular processes, leading to their biological effects .
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways, depending on their specific targets
Result of Action
Benzofuran compounds have been reported to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Action Environment
The action, efficacy, and stability of Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate can be influenced by various environmental factors These may include the pH of the environment, temperature, presence of other compounds, and specific conditions within the body
Properties
IUPAC Name |
methyl 2,3-dihydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-12-10(11)8-6-13-9-5-3-2-4-7(8)9/h2-5,8H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSWAMIVBYEOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,4-difluorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2750768.png)
![4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2750769.png)


![(4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2750775.png)
![2-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-methylacetamide](/img/structure/B2750776.png)
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B2750777.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide](/img/structure/B2750780.png)
![3-[7-(4-Chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid](/img/structure/B2750782.png)
